AZ-Tak1

Description

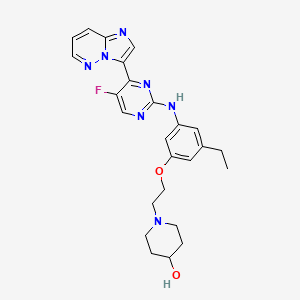

Structure

3D Structure

Properties

Molecular Formula |

C25H28FN7O2 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

1-[2-[3-ethyl-5-[(5-fluoro-4-imidazo[1,2-b]pyridazin-3-ylpyrimidin-2-yl)amino]phenoxy]ethyl]piperidin-4-ol |

InChI |

InChI=1S/C25H28FN7O2/c1-2-17-12-18(14-20(13-17)35-11-10-32-8-5-19(34)6-9-32)30-25-28-15-21(26)24(31-25)22-16-27-23-4-3-7-29-33(22)23/h3-4,7,12-16,19,34H,2,5-6,8-11H2,1H3,(H,28,30,31) |

InChI Key |

VZWXALUQDOYOJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)OCCN2CCC(CC2)O)NC3=NC=C(C(=N3)C4=CN=C5N4N=CC=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of AZ-TAK1: A Technical Overview

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways. It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, to activate downstream cascades such as NF-κB and JNK/p38 MAPK.[1][2][3] Its central role makes it a compelling therapeutic target for cancers and inflammatory diseases.[4][5] This document provides a comprehensive technical guide on AZ-TAK1, a novel, ATP-competitive small molecule inhibitor of TAK1. We detail its mechanism of action, biochemical and cellular activity, and provide a representative synthetic approach based on related compounds.

The TAK1 Signaling Axis

TAK1 is a key mediator of cellular responses to environmental stress and cytokines.[6] Upon stimulation by ligands such as TNF-α, IL-1, or Toll-like receptor (TLR) agonists, a series of receptor-proximal events lead to the recruitment and activation of the TAK1 complex, which includes the regulatory subunits TAB1 and TAB2/3.[1][7] Activated TAK1 then phosphorylates downstream kinases, primarily IκB kinase (IKK) and MAPK kinases (MKKs), leading to the activation of the NF-κB and AP-1 transcription factors, respectively.[8] These transcription factors orchestrate the expression of numerous genes involved in inflammation, immunity, and cell survival.[8]

Discovery and Synthesis of this compound

Discovery

This compound, chemically identified as 1-(2-(3-ethyl-5-(5-fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-ylamino)phenoxy)ethyl)piperidin-4-ol, was developed as a potent, ATP-competitive inhibitor of TAK1.[9] Its discovery was part of a broader effort to identify selective kinase inhibitors for therapeutic intervention in oncology. The binding mode of this compound involves a U-shaped conformation within the TAK1 active site, where the aminopyrimidine moiety forms two critical hydrogen bonds with the kinase hinge region (A81).[9] This interaction effectively blocks ATP binding and subsequent kinase activity.

Synthesis Overview

While the specific, step-by-step synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on the synthesis of similar imidazopyrazine and imidazopyridazine derivatives reported in the literature.[4][10] The process would likely involve a multi-step convergent synthesis, coupling key heterocyclic intermediates.

Experimental Protocols and Data

Kinase Inhibition Assay

Protocol: The inhibitory activity of this compound against TAK1 and a panel of other kinases was determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, which measures the phosphorylation of a substrate by the kinase.[11]

-

Reagents: Recombinant TAK1/TAB1 complex, fluorescently labeled substrate (e.g., MKK6kd), ATP, and a terbium-labeled anti-phospho-substrate antibody.[9]

-

Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a microplate.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the terbium-labeled antibody is added to detect the phosphorylated product.

-

The TR-FRET signal is read on a compatible plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Summary: this compound is a potent TAK1 inhibitor but exhibits activity against other kinases, indicating a degree of polypharmacology.[12]

| Kinase | IC50 (nM) | Reference |

| TAK1 | < 100 | [12] |

| HIPK2 | 3 | [12] |

| CDK9 | 9 | [12] |

| Table 1: Kinase selectivity profile of this compound.[12] |

Cellular Proliferation and Apoptosis Assays

Protocol: The anti-proliferative effects of this compound were assessed across a panel of lymphoma cell lines.

-

Cell Culture: Lymphoma cell lines (e.g., Mino, SP53, Jeko) are cultured in appropriate media.[13]

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

-

Apoptosis Measurement: Apoptosis can be quantified via flow cytometry using Annexin V/Propidium Iodide (PI) staining to identify early and late apoptotic cells.

-

Data Analysis: IC50 values for cell proliferation are calculated from dose-response curves. The percentage of apoptotic cells is determined from flow cytometry data.

Data Summary: this compound potently inhibits the proliferation of various lymphoma cell lines with sub-micromolar efficacy.[8]

| Cell Line | IC50 (µM) | Reference |

| 8 of 9 Lymphoma Lines Tested | < 0.25 | [8] |

| LoVo (Colon Cancer) | 0.075 | [13][14] |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |

Western Blot Analysis for Target Engagement

Protocol: Western blotting is used to confirm that this compound engages its target in cells by measuring the phosphorylation status of TAK1 and its downstream substrates.[15]

Results: In mantle cell lymphoma (MCL) cell lines, treatment with this compound led to a marked decrease in the phosphorylation of TAK1, p38, and IκBα.[8][15] The dephosphorylation of IκBα prevents its degradation, thereby sequestering NF-κB (p65) in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.[15]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly binding to the active site of TAK1 to block its catalytic function. This direct inhibition prevents the autophosphorylation of TAK1 and the subsequent phosphorylation of downstream targets IKK and MKKs.[8] The molecular consequences within cancer cells include:

-

Inhibition of NF-κB Signaling: Dephosphorylation of IκBα leads to the inactivation of the pro-survival NF-κB pathway.[8][15]

-

Inhibition of MAPK Signaling: Reduced phosphorylation of p38 MAPK disrupts a key signaling pathway involved in inflammation and stress responses.[15]

-

Induction of Apoptosis: The shutdown of these critical survival pathways leads to the activation of the intrinsic caspase pathway, evidenced by the downregulation of XIAP (X-linked inhibitor of apoptosis protein) and the cleavage of caspases 9 and 3.[8][15] This culminates in the release of cytochrome c from the mitochondria and programmed cell death.[8]

Conclusion

This compound is a potent small molecule inhibitor of TAK1 that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models, particularly in lymphomas.[8] It effectively abrogates TAK1-mediated signaling through the NF-κB and p38 MAPK pathways. While its kinase selectivity profile indicates some off-target activity, this compound serves as a valuable chemical probe to investigate the therapeutic potential of TAK1 inhibition. Further development of TAK1 inhibitors with improved selectivity and oral bioavailability remains an active area of research for the treatment of inflammatory diseases and cancer.[16][17]

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 6. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 8. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of AZ-Tak1 in p38 and JNK Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of AZ-Tak1, a small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and its subsequent effects on the p38 and c-Jun N-terminal kinase (JNK) signaling pathways. It covers the mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its study.

Introduction: TAK1 as a Critical Node in Stress and Inflammatory Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central mediator in response to a wide array of extracellular stimuli.[1] These stimuli include pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1), as well as ligands for Toll-like receptors (TLRs) such as lipopolysaccharide (LPS).[2][3][4] Upon activation, TAK1 serves as an upstream kinase that initiates multiple downstream signaling cascades, most notably the nuclear factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK.[5][6][7]

The p38 and JNK pathways are critical regulators of cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[5] Dysregulation of TAK1 and its downstream pathways is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic intervention.[1][8]

This compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of TAK1.[9][10] By inhibiting TAK1, this compound effectively blocks the transduction of signals to downstream effectors, including the p38 and JNK kinases, thereby modulating their physiological and pathological functions.[11]

Mechanism of Action: this compound Inhibition of the TAK1-p38/JNK Axis

TAK1 activation is a multi-step process that requires its association with TAK1-binding proteins (TABs), primarily TAB1 and TAB2/3.[12][13] This complex formation facilitates the autophosphorylation and activation of TAK1.[12] Once active, TAK1 phosphorylates and activates MAPK Kinase Kinases (MKKs), specifically MKK3, MKK4, MKK6, and MKK7.[7][12][14] These MKKs, in turn, dually phosphorylate and activate their respective downstream targets: p38 MAPK and JNK.[7][12]

This compound exerts its function by competitively binding to the ATP pocket of TAK1, preventing the phosphorylation of its downstream substrates.[11] This direct inhibition leads to a cascade of effects:

-

Dephosphorylation of TAK1: Treatment with this compound leads to the dephosphorylation of TAK1 itself.[9][11]

-

Inhibition of MKKs: By blocking TAK1, the subsequent phosphorylation and activation of MKK3/6 (upstream of p38) and MKK4/7 (upstream of JNK) are prevented.

-

Suppression of p38 and JNK Activation: Consequently, the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) are significantly reduced, leading to the inactivation of these pathways.[10][11]

This mechanism ultimately results in the modulation of gene expression and cellular responses controlled by the p38 and JNK pathways, such as the induction of apoptosis in cancer cells that rely on these pathways for survival.[11]

Quantitative Data Presentation

The efficacy of this compound has been quantified in various assays. The following tables summarize the key inhibitory and functional concentrations.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Assay Condition | Reference(s) |

| TAK1 | 9 nM | In vitro kinase assay with recombinant TAK1/TAB1 and MKK6 substrate. | [10],[11] |

| HIPK2 | 3 nM | Kinase panel screen. | [4] |

| CDK9 | 9 nM | Kinase panel screen. | [4] |

Note: While potent against TAK1, this compound also shows high potency against other kinases like HIPK2 and CDK9, indicating a degree of unselectivity.[4][8]

Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Lines

| Cell Line | Assay Type | Concentration | Result (% Apoptosis) | Time Point | Reference(s) |

| Mino | Apoptosis | 0.1 µM | 28% | 48 hours | [10] |

| SP53 | Apoptosis | 0.1 µM | 34% | 48 hours | [10] |

| Jeko-1 | Apoptosis | 0.1 µM | 86% | 48 hours | [10] |

| MCL Lines | Apoptosis | 0.1 - 0.5 µM | IC50 Range | - | [10] |

Detailed Experimental Protocols

The following sections describe standard methodologies for assessing the role of this compound in the p38 and JNK signaling pathways.

In Vitro TAK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of TAK1.

Objective: To determine the IC50 of this compound against TAK1.

Materials:

-

Recombinant active TAK1/TAB1 complex.

-

Kinase substrate: inactive MKK6 (MKK6kd).

-

ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega).

-

This compound at various concentrations.

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

-

Phosphocellulose paper or 96-well plates.

Protocol:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.

-

In a reaction well, combine the recombinant TAK1/TAB1 complex, the MKK6 substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay, or cold ATP for luminescence-based assays).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify substrate phosphorylation. For radiometric assays, spot the reaction mix onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure remaining radioactivity using a scintillation counter. For luminescence assays (e.g., ADP-Glo™), measure the amount of ADP produced according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]

Western Blotting for Phospho-Kinase Analysis

This technique is used to detect changes in the phosphorylation status of TAK1, p38, and JNK in cells following treatment with this compound.

Objective: To visualize the inhibition of p38 and JNK phosphorylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, MCL cell lines).[11]

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., IL-1, TNFα).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p38, anti-p38 (total), anti-phospho-JNK, anti-JNK (total), anti-phospho-TAK1, anti-TAK1 (total), anti-IκBα, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Add a stimulating agent (e.g., 10 ng/mL TNFα) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase (e.g., anti-p38) or a loading control (e.g., anti-β-actin).

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cells following treatment with this compound.

Objective: To measure the dose-dependent effect of this compound on cell viability and apoptosis.

Materials:

-

Cell line of interest.

-

This compound.

-

Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit.

-

Binding Buffer (provided with the kit).

-

Flow cytometer.

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and treat with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM) or vehicle control for a specified duration (e.g., 24-48 hours).[10]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[10]

Conclusion

This compound is a potent inhibitor of TAK1 that effectively suppresses the activation of the downstream p38 and JNK signaling pathways. By blocking the phosphorylation cascade initiated by TAK1, this compound reduces the levels of active p-p38 and p-JNK, leading to significant cellular outcomes such as the induction of apoptosis in susceptible cancer cell lines. The provided quantitative data highlights its nanomolar potency, while the detailed protocols offer a framework for its investigation. For drug development professionals, the noted off-target effects underscore the importance of comprehensive selectivity profiling when considering TAK1 as a therapeutic target. This guide provides the foundational technical information required for researchers to design and interpret experiments involving this compound and its role in modulating critical MAPK signaling pathways.

References

- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 2. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 14. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]

An In-depth Technical Guide to the Cellular Targets of AZ-Tak1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ-Tak1, a potent, ATP-competitive small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). We will delve into its primary and secondary cellular targets, present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and visualize the critical signaling pathways it modulates.

Introduction to this compound and its Primary Target

This compound is a small molecule inhibitor targeting TAK1 (also known as MAP3K7), a crucial serine/threonine kinase.[1][2] TAK1 serves as a central signaling node for a variety of cellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, Toll-like receptor (TLR) agonists, and growth factors such as TGF-β.[2][3][4][5][6] Upon activation, TAK1 initiates downstream signaling cascades, most notably the NF-κB and mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), which are fundamental in regulating inflammation, immunity, cell survival, and apoptosis.[2][3][4][6][7] By inhibiting TAK1, this compound effectively blocks these downstream pathways, making it a valuable tool for research and a potential therapeutic agent, particularly in oncology.[1][2]

Cellular Targets and Potency of this compound

The primary cellular target of this compound is the TAK1 kinase. However, like many kinase inhibitors, it exhibits activity against a range of other kinases, defining its selectivity profile.

This compound's potency has been quantified against its primary target, TAK1, and a panel of other kinases to assess its selectivity. The data reveals high affinity for TAK1 with notable activity against a few other kinases from the CMGC family.

| Target Kinase | IC50 (nmol/L) | Kinase Family | Notes |

|---|---|---|---|

| TAK1 (MAP3K7) | 8.0 ± 0.05 | STE | Primary Target. ATP-competitive inhibition. [2] |

| HIPK2 | 3 | CMGC | High off-target activity.[2][7] |

| CDK9 | 9 | CMGC | High off-target activity.[2][7] |

| GSK3β | 19 | CMGC | Moderate off-target activity.[2] |

| JAK2 | 180 | TK | Significantly lower activity compared to TAK1.[8] |

In a cellular context, this compound induces apoptosis in various mantle cell lymphoma (MCL) cell lines. The concentration required for this effect is higher than the biochemical IC50, which is typical for cell-based assays.

| Cell Line | Apoptosis IC50 (µM) | Cancer Type |

|---|---|---|

| Mino | 0.1 - 0.5 | Mantle Cell Lymphoma |

| SP53 | 0.1 - 0.5 | Mantle Cell Lymphoma |

| Jeko-1 | 0.1 - 0.5 | Mantle Cell Lymphoma |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by inhibiting TAK1 and consequently blocking the activation of major downstream signaling pathways. The primary pathways affected are the NF-κB and MAPK cascades.

TAK1 is essential for the phosphorylation and activation of the IκB kinase (IKK) complex in response to stimuli like TNF-α or IL-1β.[4] The active IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[3][7] this compound blocks this entire cascade at its apex by inhibiting TAK1.

In addition to NF-κB, TAK1 activates MAPK cascades by phosphorylating upstream MAPK kinases (MKKs) such as MKK3/4/6, which in turn phosphorylate and activate p38 and JNK.[7][10] These pathways contribute to inflammation and cell survival. By inhibiting TAK1, this compound prevents p38 activation.[1][2][11] The combined blockade of pro-survival NF-κB and MAPK signaling shifts the cellular balance towards apoptosis. This is evidenced by the downregulation of the anti-apoptotic protein XIAP, release of mitochondrial factors like cytochrome c and SMAC/Diablo, and subsequent activation of the intrinsic caspase cascade (caspase-9 and caspase-3).[1][2][8][9][11]

Experimental Protocols

The characterization of this compound and its cellular targets involves several key experimental techniques. Below are detailed methodologies for these core experiments.

This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes.

Objective: To determine the IC50 of this compound against TAK1 and a panel of other kinases.

Protocol:

-

Reagents & Materials: Recombinant full-length human TAK1/TAB1 complex, kinase-dead MKK6 (substrate), ATP (at Km concentration, e.g., 10µM), this compound (in DMSO), kinase buffer, 384-well plates, radiometric or fluorescence-based detection system.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.

-

Add the TAK1/TAB1 enzyme complex to the wells of a 384-well plate containing the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of the MKK6 substrate and [γ-³³P]-ATP (for radiometric assay) or a suitable peptide substrate/antibody pair (for fluorescence assay).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction. For radiometric assays, spot the reaction mixture onto filter paper and wash away unincorporated ATP. For fluorescence assays, add a stop solution containing EDTA.

-

Quantify the phosphorylation of the substrate. Radioactivity is measured using a scintillation counter, and fluorescence is measured using a plate reader.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

-

Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the TAK1 signaling pathway within cells.

Objective: To detect changes in the phosphorylation of TAK1, p38, and IκBα, and the cleavage of caspases in cells treated with this compound.[2][11]

Protocol:

-

Cell Culture & Treatment: Culture mantle cell lymphoma lines (e.g., Jeko-1, Mino) to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5 µM) or DMSO for specified time points (e.g., 24-48 hours).

-

Lysate Preparation: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-TAK1, anti-phospho-p38, anti-phospho-IκBα, anti-cleaved-caspase-9, anti-cleaved-caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

The process of identifying and validating the cellular effects of a kinase inhibitor like this compound follows a logical progression from in vitro characterization to cellular pathway analysis.

Conclusion

This compound is a potent inhibitor of TAK1 kinase with well-characterized effects on the NF-κB and MAPK signaling pathways. Its primary cellular action is the induction of apoptosis through the simultaneous blockade of key pro-survival signals, leading to the activation of the intrinsic mitochondrial death pathway. While highly potent against TAK1, its off-target activity against kinases such as HIPK2 and CDK9 should be considered when interpreting experimental results. The data and protocols presented in this guide offer a robust framework for utilizing this compound as a tool to investigate TAK1 biology and for its potential development as a targeted therapeutic agent.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Structural Basis of AZ-Tak1 Binding to TAK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the binding of AZ-Tak1 to Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that serves as a central signaling node in inflammatory and immune responses.[1] Its dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[2] this compound is a potent and selective ATP-competitive inhibitor of TAK1.[3][4] This document summarizes the quantitative data available for this interaction, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Binding to TAK1

The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50). While comprehensive kinetic and thermodynamic data are not publicly available, the existing data demonstrates a high potency for TAK1.

| Ligand | Target | Parameter | Value | Assay Conditions | Reference |

| This compound | TAK1 | IC50 | 9 nM (0.009 µM) | In vitro kinase assay | [3][5] |

| This compound | HIPK2 | IC50 | 3 nM | In vitro kinase assay | [1] |

| This compound | CDK9 | IC50 | 9 nM | In vitro kinase assay | [1] |

| This compound | GSK3β | IC50 | 19 nM | In vitro kinase assay | [6] |

| This compound | Jak2 | IC50 | 180 nM | In vitro kinase assay | [5] |

Note: IC50 values are a measure of the functional inhibition of the enzyme and can be influenced by assay conditions, such as ATP concentration. They are not a direct measure of binding affinity (Kd). Further biophysical assays are required to determine the binding kinetics and thermodynamics of the this compound-TAK1 interaction.

Structural Basis of Interaction

This compound functions as a type I ATP-competitive inhibitor, binding to the ATP pocket of TAK1 in its active conformation.[1][2] Modeling studies and unpublished co-crystal structures of similar compounds confirm that this compound binds to the hinge region of the ATP binding site.[6][7] This interaction is facilitated by hydrogen bonds with the hinge residue Alanine 81 (Ala81).[7] The docked pose of this compound suggests a U-shaped conformation within the binding pocket, with the imidazopyridazine moiety packing atop Cysteine 148. The 3-ethyl group is oriented towards the sugar pocket, and the 4-hydroxypiperidine group extends into the solvent channel.[7]

Signaling Pathways and Experimental Workflows

To understand the context of TAK1 inhibition and the methods used to characterize inhibitors like this compound, the following diagrams illustrate the TAK1 signaling pathway and a general experimental workflow for inhibitor characterization.

Caption: TAK1 is a key kinase in multiple inflammatory signaling pathways.

Caption: A typical workflow for characterizing a kinase inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound binding to TAK1 are not publicly available. The following are generalized protocols for key experiments typically used in the study of protein-ligand interactions.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of an inhibitor against a target kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of TAK1 kinase activity.

Materials:

-

Recombinant human TAK1/TAB1 complex

-

Kinase substrate (e.g., MKK6)

-

This compound (or other test inhibitor)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the TAK1/TAB1 enzyme and the MKK6 substrate to their working concentrations in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound, followed by the TAK1/TAB1 enzyme. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Add a mixture of ATP and the MKK6 substrate to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add an ADP detection reagent to stop the kinase reaction and initiate the luminescence signal generation. This typically involves a two-step process of depleting remaining ATP and then converting ADP to a detectable signal.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general method for measuring the binding kinetics and affinity of a small molecule inhibitor to a kinase.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound binding to TAK1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant human TAK1

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the TAK1 protein over the activated surface to achieve covalent immobilization via amine coupling. The protein should be in a low ionic strength buffer at a pH below its isoelectric point.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized TAK1 surface, followed by a dissociation phase where only running buffer flows over the surface.

-

A reference flow cell without immobilized protein should be used for background subtraction.

-

-

Surface Regeneration (if necessary): Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The stability of the immobilized protein to the regeneration solution must be confirmed.

-

Data Analysis:

-

The binding sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation phases are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

X-ray Crystallography for Structural Determination

This protocol describes a generalized workflow for determining the co-crystal structure of a kinase in complex with an inhibitor.

Objective: To obtain a high-resolution three-dimensional structure of the this compound-TAK1 complex.

Materials:

-

Highly pure and concentrated TAK1 protein

-

This compound

-

Crystallization screens and reagents (e.g., PEGs, salts, buffers)

-

Crystallization plates (e.g., sitting or hanging drop)

-

Microscope for crystal visualization

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Protein-Ligand Complex Formation: Incubate the purified TAK1 protein with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Use a robotic or manual setup to screen a wide range of crystallization conditions by mixing the protein-ligand complex with various precipitants in crystallization plates.

-

Crystal Optimization: Optimize the initial crystallization "hits" by varying the precipitant concentration, pH, temperature, and other additives to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-cooling:

-

Carefully harvest the crystals from the crystallization drop.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal in the X-ray beam at a synchrotron.

-

Collect a complete set of diffraction data by rotating the crystal in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known kinase structure as a search model.

-

Build the atomic model of the TAK1-AZ-Tak1 complex into the electron density map.

-

Refine the model against the experimental data to improve its quality and validate the final structure.[8]

-

References

- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of AZ-Tak1 on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in the inflammatory response. It integrates signals from various stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), to activate downstream pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This activation leads to the production of a wide array of inflammatory mediators, including cytokines that are central to numerous inflammatory diseases. AZ-Tak1 is a potent and selective small molecule inhibitor of TAK1. This document provides a comprehensive technical guide on the core mechanism of this compound and its profound effects on cytokine production, supported by experimental data and detailed protocols. While direct quantitative data for this compound's effect on specific cytokine production is emerging, the information presented herein is based on the well-established role of TAK1 and data from other selective TAK1 inhibitors, which are expected to have similar effects.

Introduction to TAK1 and its Role in Cytokine Signaling

TAK1 is a central intracellular signaling molecule that plays a pivotal role in the innate and adaptive immune systems.[1][2] It is activated by a range of stimuli, including TNF-α, IL-1β, and Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 phosphorylates and activates downstream targets, primarily the IκB kinase (IKK) complex and several MAPKs, including p38 and c-Jun N-terminal kinase (JNK).[3][4] The activation of the IKK complex leads to the degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.[1][4] The MAPK pathways, in turn, regulate the stability and translation of cytokine mRNAs and the activation of other transcription factors involved in the inflammatory response. Given its central role, TAK1 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.

This compound: A Selective TAK1 Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding pocket of TAK1, thereby preventing its kinase activity.[5] By inhibiting TAK1, this compound effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. While much of the research on this compound has focused on its anti-proliferative and pro-apoptotic effects in cancer, particularly mantle cell lymphoma, its mechanism of action strongly supports its role as a potent modulator of cytokine production.[5]

Effect of TAK1 Inhibition on Cytokine Production

Inhibition of TAK1 is expected to significantly reduce the production of key pro-inflammatory cytokines. While specific quantitative data for this compound is not yet widely published, studies using other selective TAK1 inhibitors, such as takinib, and siRNA-mediated knockdown of TAK1 provide a clear indication of its potential effects.

Quantitative Data on Cytokine Inhibition

The following table summarizes the dose-dependent effects of the TAK1 inhibitor takinib on the secretion of various cytokines from PMA-differentiated THP-1 human macrophage cells stimulated with LPS and IFNγ. This data is illustrative of the expected impact of a potent TAK1 inhibitor like this compound.

| Cytokine | Takinib Concentration | Percent of Vehicle Control (%) |

| TNF-α | 0.85 µM | ~50% |

| 3.4 µM | ~20% | |

| 13.6 µM | ~10% | |

| 21.8 µM | <10% | |

| IL-6 | 0.85 µM | ~75% |

| 3.4 µM | ~40% | |

| 13.6 µM | ~20% | |

| 21.8 µM | <10% | |

| IL-1β | 0.85 µM | ~80% |

| 3.4 µM | ~50% | |

| 13.6 µM | ~30% | |

| 21.8 µM | ~20% | |

| IL-8 | 0.85 µM | ~70% |

| 3.4 µM | ~35% | |

| 13.6 µM | ~15% | |

| 21.8 µM | <10% | |

| Data is extrapolated from graphical representations in existing literature and should be considered indicative.[6] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting TAK1, a critical kinase in multiple inflammatory signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.

Caption: TAK1 Signaling in Response to TNF-α and IL-1β

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cytokine production and related signaling pathways.

Western Blot for TAK1 Pathway Activation

This protocol is designed to assess the phosphorylation status of TAK1 and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TAK1, anti-TAK1, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells (e.g., THP-1 macrophages) and treat with desired concentrations of this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS or TNF-α).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Caption: Western Blot Experimental Workflow

ELISA for Cytokine Quantification

This protocol measures the concentration of secreted cytokines in cell culture supernatants.

Materials:

-

Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)

-

Cell culture supernatants from treated cells

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Coat a 96-well plate with capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.

-

Measurement: Add stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cytokine concentrations based on the standard curve.

Caption: ELISA Experimental Workflow

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is to assess the pro-apoptotic effects of this compound.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Conclusion

References

- 1. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AZ-Tak1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-Tak1 is a potent and selective ATP-competitive inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. It plays a crucial role in regulating cellular responses to various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting TAK1, this compound effectively blocks downstream signaling pathways, primarily the NF-κB, p38 MAPK, and JNK pathways, leading to the induction of apoptosis in various cancer cell lines. These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in cell culture experiments.

Chemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 477.53 g/mol | [1] |

| Formula | C₂₅H₂₈FN₇O₂ | [1] |

| CAS Number | 1413440-36-4 | [1] |

The inhibitory activity and cytotoxic effects of this compound have been documented in various cancer cell lines. The following table provides a summary of its efficacy.

| Cell Line | Cancer Type | IC₅₀ / Effective Concentration | Experimental Effect | Source |

| Lymphoma Cell Lines (Panel of 9) | Lymphoma | IC₅₀ < 0.25 µM in 8 of 9 cell lines | Inhibition of proliferation and induction of apoptosis | |

| Mino | Mantle Cell Lymphoma | 0.1 µM | 28% apoptosis after 48 hours | [1] |

| SP53 | Mantle Cell Lymphoma | 0.1 µM | 24% apoptosis after 48 hours | [1] |

| Jeko-1 | Mantle Cell Lymphoma | 0.1 µM | 74% apoptosis after 48 hours | [1] |

| Mino | Mantle Cell Lymphoma | 0.5 µM | 42% apoptosis after 48 hours | |

| SP53 | Mantle Cell Lymphoma | 0.5 µM | 46% apoptosis after 48 hours | |

| Jeko-1 | Mantle Cell Lymphoma | 0.5 µM | 86% apoptosis after 48 hours |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before use.

-

Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

Reconstitution: Aseptically add the calculated volume of DMSO to the vial of this compound powder.

-

Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles of the main stock.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[2]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Treatment of Cells with this compound

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

-

Cultured cells in appropriate cell culture vessels

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Pipettes and sterile filter tips

Procedure:

-

Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS (optional, depending on the cell type and experimental design). Add the medium containing the appropriate concentration of this compound to the cells.

-

Vehicle Control: In parallel, treat a set of cells with the same volume of medium containing an equivalent concentration of DMSO as the this compound-treated cells. This will serve as the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, apoptosis assays, Western blotting, or gene expression analysis.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits TAK1, blocking downstream NF-κB and p38/JNK pathways.

Experimental Workflow for this compound Stock Solution Preparation

References

Application Notes and Protocols for AZ-Tak1 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AZ-Tak1, a potent and ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in a variety of in vitro experimental settings. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the role of TAK1 signaling in various biological processes.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of TAK1 (MAP3K7), a key signaling node in inflammatory and cell survival pathways. By binding to the ATP pocket of TAK1, this compound effectively blocks the phosphorylation of downstream targets, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. This inhibition ultimately leads to the suppression of the NF-κB signaling pathway and the induction of apoptosis in various cell types, particularly in lymphoma cell lines where the TAK1 pathway is often constitutively active.[1][2]

Data Presentation

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Assay Conditions |

| TAK1 | 8.0 ± 0.05 | Km ATP (10µM)[1] |

| TAK1 | 177 ± 0.05 | 2000µM ATP[1] |

| HIPK2 | 3 | Panel of 30 kinases[1] |

| CDK9 | 9 | Panel of 30 kinases[1] |

| GSK3β | 19 | Panel of 30 kinases[1] |

Cellular Activity in Lymphoma Cell Lines

| Cell Line | Assay | IC50 (µM) | Treatment Duration |

| 8 of 9 Lymphoma Cell Lines | Cell Viability (MTS) | < 0.25 | 72 hours[1] |

| Mino | Apoptosis (Annexin V/PI) | - | 48 hours[1] |

| SP53 | Apoptosis (Annexin V/PI) | - | 48 hours[1] |

| Jeko-1 | Apoptosis (Annexin V/PI) | - | 48 hours[1] |

| Cell Line | This compound Concentration (µM) | % Apoptosis (Annexin V positive) | Treatment Duration |

| Mino | 0.1 | 28% | 48 hours[1] |

| Mino | 0.5 | 42% | 48 hours[1] |

| SP53 | 0.1 | 24% | 48 hours[1] |

| SP53 | 0.5 | 46% | 48 hours[1] |

| Jeko-1 | 0.1 | 74% | 48 hours[1] |

| Jeko-1 | 0.5 | 86% | 48 hours[1] |

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway

Caption: TAK1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis of this compound

Caption: General workflow for evaluating this compound in vitro.

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of this compound may vary depending on the supplier and lot. It is recommended to consult the manufacturer's datasheet for specific instructions.

-

Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

-

Cell Lines: Culture the desired cell lines (e.g., Jeko-1, Mino, SP53 lymphoma cell lines) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.

-

Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: a. Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, or a dose-response range). b. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity. c. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control. d. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[3]

-

Plate Cells: Seed cells in a 96-well plate and treat with this compound as described in section 4.2.

-

Add MTS Reagent: After the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate: Incubate the plate for 1-4 hours at 37°C.

-

Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

-

Cell Treatment: Treat cells with this compound as described in section 4.2.

-

Harvest Cells: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Western Blot Analysis

This protocol outlines the general steps for detecting changes in protein phosphorylation and expression following this compound treatment.[4]

-

Cell Lysis: a. Treat cells with this compound (e.g., 0.5 µM for 24-48 hours).[1] b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

- Phospho-TAK1 (Thr184/187)

- Total TAK1

- Phospho-p38 MAPK (Thr180/Tyr182)

- Total p38 MAPK

- Phospho-IκBα (Ser32)

- Total IκBα

- NF-κB p65

- Cleaved Caspase-3

- XIAP

- β-actin or GAPDH (as a loading control) c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol is based on a described amplified luminescent proximity homogeneous assay (ALPHA) screen.[1] A more general kinase assay protocol is also available.[5]

-

Reagents:

-

Recombinant TAK1/TAB1 complex

-

Biotinylated full-length kinase-dead MKK6 (BT-MKK6kd) as a substrate

-

ATP

-

This compound

-

Assay buffer

-

Streptavidin-coated donor beads and phospho-MKK6 specific antibody-conjugated acceptor beads.

-

-

Procedure: a. Add diluted this compound or vehicle control to a 384-well plate. b. Add a mixture of the TAK1/TAB1 enzyme complex and BT-MKK6kd substrate. c. Initiate the kinase reaction by adding ATP (e.g., at a final concentration of 10 µM, which is the Km for TAK1). d. Incubate at room temperature for the desired reaction time. e. Stop the reaction and add the ALPHA screen detection beads. f. Incubate in the dark to allow for bead binding.

-

Detection: Read the plate on an ALPHA screen-compatible plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol provides a method to visualize the subcellular localization of NF-κB p65.[6]

-

Cell Culture and Treatment: a. Grow cells on sterile coverslips in a multi-well plate. b. Treat the cells with this compound, a positive control (e.g., TNF-α), and a vehicle control.

-

Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Staining: a. Block the cells with 1% BSA in PBST for 30 minutes. b. Incubate with a primary antibody against NF-κB p65 for 1-2 hours at room temperature. c. Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. d. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.

Disclaimer

These protocols and application notes are intended as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions. It is also recommended to consult the manufacturer's datasheets for specific reagents, including this compound and antibodies, for detailed information on handling, storage, and recommended concentrations.

References

- 1. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com.cn [promega.com.cn]

- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TAK1 Inhibitor Administration in In Vivo Mouse Models

A Note on "AZ-Tak1": Publicly available scientific literature and databases do not contain specific information regarding the in vivo administration of a compound designated "this compound" in mouse models. The following application notes and protocols are based on established research with other well-characterized small molecule inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), such as Takinib, HS-276, and 5Z-7-oxozeaenol. These examples are intended to provide a comprehensive guide for researchers and drug development professionals on the potential administration routes and experimental design for a novel TAK1 inhibitor.

Introduction to TAK1 Inhibition in In vivo Models

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and oncogenic pathways. It integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and p38/JNK MAPKs. Dysregulation of TAK1 signaling is implicated in a variety of diseases, including inflammatory disorders and cancer. Pharmacological inhibition of TAK1 is a promising therapeutic strategy, and in vivo mouse models are essential for evaluating the efficacy and safety of novel TAK1 inhibitors.

Signaling Pathway Overview

The TAK1 signaling cascade is a central hub for inflammatory responses. Upon stimulation by pro-inflammatory cytokines, a series of upstream events lead to the activation of the TAK1 complex (TAK1, TAB1, TAB2/3). Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex and MAPK kinases (MKKs), leading to the activation of the NF-κB and MAPK (p38 and JNK) pathways, respectively. These pathways culminate in the transcription of genes involved in inflammation, cell survival, and proliferation.

Caption: Simplified TAK1 signaling pathway.

Quantitative Data from Preclinical Mouse Models

The following tables summarize quantitative data from studies using TAK1 inhibitors in mouse models of inflammatory arthritis and cancer.

Table 1: Efficacy of TAK1 Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model

| Compound | Administration Route | Dosage | Treatment Frequency | Key Efficacy Readout | Result |

| Takinib | Intraperitoneal (IP) | 50 mg/kg | Daily | Reduction in Clinical Arthritis Score | ~32% reduction in Area Under the Curve (AUC)[1] |

| HS-276 | Intraperitoneal (IP) | 50 mg/kg | Daily for 6 days, then every other day | Reduction in Clinical Arthritis Score | 85% reduction in AUC[2] |

| HS-276 | Oral (PO) | 30 mg/kg | Daily | Reduction in Clinical Arthritis Score | ~35% reduction[2] |

Table 2: Efficacy of a TAK1 Inhibitor in an Orthotopic Neuroblastoma Mouse Model

| Compound | Administration Route | Dosage | Treatment Frequency | Key Efficacy Readout | Result |

| 5Z-7-oxozeaenol | Intraperitoneal (IP) | 15 mg/kg | 4 times weekly for 2 weeks | Inhibition of Tumor Growth (in combination with Doxorubicin) | Significant reduction in tumor weight compared to control and single-agent groups[3] |

Table 3: Pharmacokinetic Parameters of TAK1 Inhibitors in Mice

| Compound | Administration Route | Dosage | Cmax | Bioavailability (%F) | Plasma Half-life (t½) |

| Takinib | Intraperitoneal (IP) | 50 mg/kg | Not Reported | Not Applicable | 21 minutes[4] |

| HS-276 | Oral (PO) | 30 mg/kg | 3.68 µM | 98.1% | Not Reported[5] |

Experimental Protocols

The following are detailed protocols for the administration of TAK1 inhibitors in mouse models, based on published studies.

Protocol 1: Intraperitoneal Administration of a TAK1 Inhibitor in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol is adapted from studies using Takinib in a CIA mouse model[1][4].

Materials:

-

TAK1 Inhibitor (e.g., Takinib)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

-

Sterile 1 mL syringes with 27-gauge needles

-

DBA/1 mice with induced CIA

-

Animal balance

-

Appropriate personal protective equipment (PPE)

Workflow Diagram:

Caption: Workflow for IP administration.

Procedure:

-

Formulation of the TAK1 Inhibitor:

-

Prepare a stock solution of the TAK1 inhibitor in 100% DMSO.

-

For a final concentration of 5 mg/mL in the injection vehicle, dilute the DMSO stock solution in a pre-mixed vehicle of 40% PEG300, 5% Tween-80, and 45% sterile saline. Ensure the final DMSO concentration is 10% or less.

-

Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.

-

-

Dosing:

-

Weigh each mouse to determine the exact body weight.

-

Calculate the required injection volume based on the desired dose (e.g., 50 mg/kg) and the concentration of the prepared solution. For a 20g mouse at 50 mg/kg, the dose would be 1 mg. If the solution concentration is 5 mg/mL, the injection volume would be 0.2 mL.

-

-

Intraperitoneal Injection:

-

Properly restrain the mouse, ensuring the abdomen is accessible.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Slowly inject the calculated volume.

-

-

Monitoring:

-

Monitor the mice for any signs of distress or adverse reactions immediately after injection and at regular intervals.

-

Continue daily administration as per the experimental design.

-

Protocol 2: Oral Gavage Administration of a TAK1 Inhibitor in a Mouse Model of Arthritis

This protocol is based on studies with the orally bioavailable TAK1 inhibitor HS-276[2][6].

Materials:

-

TAK1 Inhibitor (e.g., HS-276)

-

Vehicle for oral gavage (e.g., 0.5% Carboxymethylcellulose [CMC-Na] in sterile water)

-

Sterile oral gavage needles (flexible or rigid, appropriate size for mice)

-

1 mL syringes

-

Animal balance

-

Appropriate PPE

Procedure:

-

Formulation of the TAK1 Inhibitor:

-

Prepare a suspension of the TAK1 inhibitor in 0.5% CMC-Na.

-

Weigh the required amount of the inhibitor and suspend it in the vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a gavage volume of 0.2 mL).

-

Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.

-

-

Dosing:

-

Weigh each mouse to determine the exact body weight.

-

Calculate the required gavage volume based on the desired dose (e.g., 30 mg/kg) and the concentration of the prepared suspension.

-

-

Oral Gavage:

-

Securely restrain the mouse.

-

Gently insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the calculated volume of the suspension.

-

-

Monitoring:

-

Observe the mice for any signs of choking, distress, or adverse reactions.

-

Continue daily administration as per the experimental design.

-

Protocol 3: Intraperitoneal Administration of a TAK1 Inhibitor in a Xenograft Mouse Model of Cancer

This protocol is adapted from a study using 5Z-7-oxozeaenol in an orthotopic neuroblastoma mouse model[3].

Materials:

-

TAK1 Inhibitor (e.g., 5Z-7-oxozeaenol)

-

Vehicle solution (e.g., DMSO and sterile distilled water)[3]

-

Sterile 1 mL syringes with 27-gauge needles

-

Tumor-bearing mice (e.g., nude mice with orthotopic neuroblastoma xenografts)

-

Animal balance

-

Appropriate PPE

Procedure:

-

Formulation of the TAK1 Inhibitor:

-

Prepare a stock solution of the TAK1 inhibitor in 100% DMSO.

-

Dilute the stock solution in sterile distilled water to the final desired concentration for injection. The final concentration of DMSO in the vehicle should be minimized.

-

-

Dosing:

-

Weigh each mouse to determine the exact body weight.

-

Calculate the required injection volume based on the desired dose (e.g., 15 mg/kg) and the concentration of the prepared solution.

-

-

Intraperitoneal Injection:

-

Follow the same procedure as described in Protocol 1 for intraperitoneal injection.

-

-

Monitoring:

-

Monitor the mice for any signs of distress, adverse reactions, and tumor growth according to the experimental plan.

-

Administer the treatment as per the pre-determined schedule (e.g., four times a week for two consecutive weeks)[3].

-

Conclusion

The successful in vivo evaluation of a novel TAK1 inhibitor, such as the hypothetical "this compound," relies on the careful selection of an appropriate administration route, dosage, and formulation. The protocols and data presented here, derived from studies with established TAK1 inhibitors, provide a solid foundation for designing and executing preclinical studies in mouse models of inflammation and cancer. Researchers should optimize these protocols based on the specific physicochemical properties of their compound of interest and the specific aims of their study.

References

- 1. researchgate.net [researchgate.net]